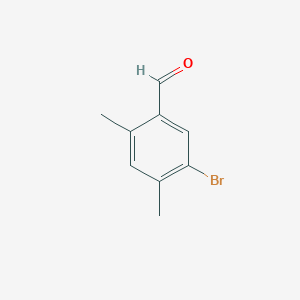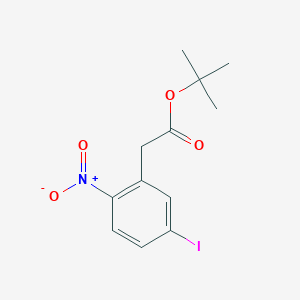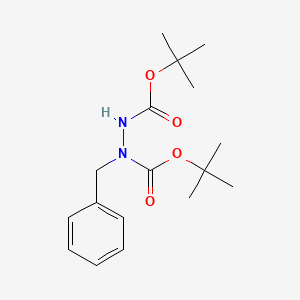![molecular formula C16H16O B6316983 1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone CAS No. 677022-27-4](/img/structure/B6316983.png)
1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone, also known as DMBIE, is a chemical compound belonging to the class of phenyl-substituted acetones. It is a colorless liquid with a sweet, pungent smell and a boiling point of 186 °C. It is soluble in water and alcohols and is a widely used reagent in organic synthesis. DMBIE has been studied extensively for its potential applications in various scientific research fields, including pharmacology, biochemistry, and physiology.
Applications De Recherche Scientifique
1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone has been extensively studied for its potential applications in various scientific research fields. It has been used as a starting material in the synthesis of various organic compounds, such as 2,4-dichlorobenzaldehyde and 2-methyl-2-butanol. It has also been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, anti-inflammatory drugs, and anticonvulsants. It has also been studied for its potential use in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone is not fully understood. However, it is believed to act as a Lewis base, forming a complex with Lewis acids such as protons or metal ions. This complex may then undergo a number of reactions, such as nucleophilic substitution or addition-elimination reactions.
Biochemical and Physiological Effects
1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in fatty acid metabolism, such as lipases and phospholipases. It has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids. In addition, 1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone is a widely used reagent in organic synthesis, due to its low cost, ease of synthesis, and availability. It is also relatively stable, making it suitable for use in lab experiments. However, it can be toxic if inhaled or ingested, and should be handled with caution. In addition, 1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
The potential applications of 1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone are still being explored. One of the most promising areas of research is its potential use in the synthesis of polymers and other materials. In addition, its potential use in the synthesis of pharmaceuticals and other drugs is also being explored. Other potential applications include its use as a catalyst in organic synthesis, as well as its potential use in the synthesis of fuels and other energy sources. Finally, its potential use in the development of novel biocatalysts is also being explored.
Méthodes De Synthèse
1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone can be synthesized via a number of methods. One of the most commonly used methods is the reaction of 1,1'-biphenyl-4-carbonitrile with 3,5-dimethylbenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction yields a mixture of 1-(3',5'-dimethyl-[1,1'-biphenyl]-4-yl)ethanone and 1-(3',5'-dimethyl-[1,1'-biphenyl]-4-yl)ethanol. The two products can be separated by column chromatography.
Propriétés
IUPAC Name |
1-[4-(3,5-dimethylphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-11-8-12(2)10-16(9-11)15-6-4-14(5-7-15)13(3)17/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMOPBKMERPGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

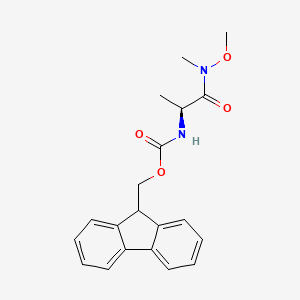

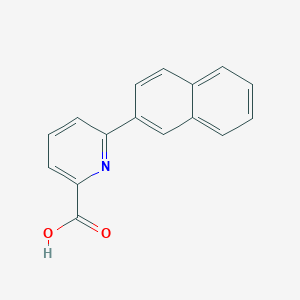
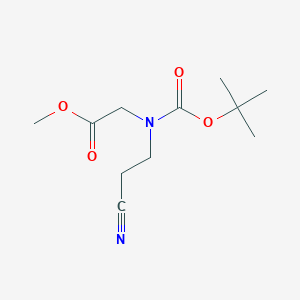


![N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide](/img/structure/B6316951.png)
